ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate
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Overview
Description
Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex heterocyclic compound. It features a unique structure that combines elements of thiazole, benzoxadiazocine, and carboxylate groups. This compound is of interest due to its potential pharmacological activities and its role as a synthon in organic synthesis.
Preparation Methods
The synthesis of ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves multi-step reactions. One common method includes the Biginelli reaction, which synthesizes the core structure. This reaction involves the condensation of cyclohexanone, thiourea, and salicylaldehyde . The resulting intermediate undergoes further cyclization and functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles.
Condensation: The compound can react with aromatic aldehydes to form ylidene derivatives.
Scientific Research Applications
Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate has several scientific research applications:
Chemistry: It serves as a synthon for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Potential pharmacological activities include antibacterial, antifungal, and antioxidant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or antioxidant effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and benzoxadiazocine derivatives. These compounds share structural similarities but differ in their functional groups and specific activities. For example:
Thiazole-based compounds: Known for their antibacterial and antifungal activities.
Benzoxadiazocine derivatives: Often explored for their potential in drug development due to their unique ring structure.
Ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate stands out due to its combination of these two moieties, offering a unique set of chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl (9S)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-3-21-14(20)12-13-9-6-4-5-7-10(9)22-16(12,2)17-15-18(13)11(19)8-23-15/h4-7,12-13H,3,8H2,1-2H3/t12?,13?,16-/m0/s1 |
InChI Key |
UVGHDRGQXQVMNW-ZUEPYMLJSA-N |
Isomeric SMILES |
CCOC(=O)C1C2C3=CC=CC=C3O[C@@]1(N=C4N2C(=O)CS4)C |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)CS4)C |
Origin of Product |
United States |
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